2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione
Description
2-Methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold. Its structure includes a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 6, and two ketone (dione) groups at positions 5 and 6. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, known for diverse pharmacological and agrochemical applications due to its electron-rich aromatic system and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C7H8N4O3 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H8N4O3/c1-3-4(12)8-6-9-7(14-2)10-11(6)5(3)13/h3H,1-2H3,(H,8,9,10,12) |
InChI Key |
UREGCDLGNPLIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=NC(=NN2C1=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-6-methylpyrimidine-4,5-dione with hydrazine derivatives to form the triazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the desired quality of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 2 undergoes nucleophilic displacement under alkaline conditions. For example:
-
Reaction with amines (e.g., hydrazine, alkylamines) yields 2-amino derivatives.
-
Thiols replace the methoxy group to form thioether analogs (Table 1) .
Table 1: Nucleophilic Substitution at Position 2
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | 2-Hydrazinyl derivative | EtOH, reflux, 6 h | 78 |
| Benzyl mercaptan | 2-Benzylthio analog | DMF, K₂CO₃, 80°C, 4 h | 65 |
| Ethylenediamine | 2-(2-Aminoethylamino) derivative | H₂O, 100°C, 8 h | 52 |
Cyclization Reactions
The triazole ring participates in annulation reactions to form extended heterocyclic systems .
-
Condensation with α,β-unsaturated ketones generates fused pyrimido-triazolopyrimidines.
-
Microwave-assisted cyclization with aryl aldehydes produces tricyclic derivatives (Table 2) .
Table 2: Cyclization Products
| Reactant | Catalyst | Product Structure | Application |
|---|---|---|---|
| Cinnamaldehyde | Acetic acid | Pyrimido[2,3-d]triazolopyrimidine | Antitubercular agents |
| Acetylacetone | p-TsOH | Diazepino-triazolopyrimidine | Enzyme inhibition studies |
Functional Group Interconversions
The keto groups at positions 5 and 7 enable redox and condensation reactions:
-
Reduction : NaBH₄ selectively reduces the 5-keto group to a hydroxyl, while LiAlH₄ reduces both ketones to diols .
-
Condensation : Reacts with hydroxylamine to form oxime derivatives (Table 3) .
Table 3: Keto Group Reactivity
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Oxime formation | NH₂OH·HCl | 5,7-Dioxime | Crystalline, stable in air |
| Grignard addition | CH₃MgBr | 5-Hydroxy-7-methyl | Stereoselective addition |
Ring-Opening and Rearrangement
Acid hydrolysis cleaves the triazole ring selectively:
-
HCl (6 M) at 120°C generates 6-methyl-4-amino-2-methoxypyrimidine-5,7-dione.
-
Base-mediated rearrangement yields pyrazolo[1,5-a]pyrimidine derivatives under specific conditions .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings modify the methyl group at position 6:
Table 4: Palladium-Catalyzed Modifications
Electrophilic Aromatic Substitution
The electron-rich triazole ring undergoes nitration and sulfonation:
Scientific Research Applications
2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a promising candidate for cancer therapy . The compound may also interact with other molecular pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Key Observations :
- The methoxy and dione groups in the target compound enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to alkyl-substituted analogs (e.g., 5,7-diethyl derivative) .
- Carboxamide derivatives (e.g., compound in ) exhibit higher bioactivity due to improved target binding, whereas sulfonamide analogs (e.g., ) are optimized for herbicidal potency .
Pharmacological and Agrochemical Activities
Herbicidal Activity
Biological Activity
2-Methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione (CAS No. 1565704-45-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anticonvulsant activities.
- Molecular Formula : C₇H₈N₄O₃
- Molecular Weight : 196.16 g/mol
- CAS Number : 1565704-45-1
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound H12 , a derivative of the triazolo[1,5-a]pyrimidine structure, showed potent antiproliferative activities against cancer cell lines MGC-803 (IC₅₀ = 9.47 μM), HCT-116 (IC₅₀ = 9.58 μM), and MCF-7 (IC₅₀ = 13.1 μM) .
- The mechanism involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and inducing apoptosis in cancer cells .
Antibacterial Activity
Triazolo[1,5-a]pyrimidine derivatives have also been explored for their antibacterial properties:
- A study indicated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications in the triazole ring can enhance antibacterial efficacy .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties:
- A study identified derivatives of triazolo[1,5-a]pyrimidine as positive modulators of the GABAA receptor with promising anticonvulsant activity and low toxicity . This suggests potential therapeutic applications in treating epilepsy.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC₅₀ Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| HCT-116 | 9.58 | Induction of apoptosis | |
| MCF-7 | 13.1 | Cell cycle arrest (G2/M phase) | |
| Antibacterial | Various Bacteria | Varies | Structure modifications enhance activity |
| Anticonvulsant | GABAA Receptor | Not specified | Positive modulation leading to anticonvulsant effects |
Q & A
Q. What are the standard synthetic protocols for preparing 2-methoxy-6-methyl-triazolopyrimidine-dione derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of triazolopyrimidine-dione derivatives typically involves cyclocondensation reactions. For example, triazolopyrimidine scaffolds are synthesized using β-dicarbonyl compounds (e.g., acetylacetone) and aminotriazoles under basic conditions (e.g., sodium methylate in methanol) . Optimization includes:
- Catalyst selection : TMDP (trimethylenedipyridine) in ethanol/water (1:1 v/v) is effective but requires careful handling due to toxicity .
- Temperature control : Reactions are often conducted under reflux (70–80°C) to ensure complete cyclization.
- Purification : Column chromatography (silica gel) or recrystallization from DMF/ethanol mixtures is used to isolate pure products .
Q. How are structural and purity analyses conducted for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR (400 MHz, DMSO-d) are critical for confirming substituent positions. For example, methoxy groups appear as singlets near 3.85–3.90 ppm, while methyl groups resonate at 2.35 ppm .
- Elemental Analysis : Microanalyzers (e.g., Perkin-Elmer 240-B) verify C, H, N, and O content with ≤0.4% deviation from theoretical values .
- Melting Point : Measured via open capillary tubes (Büchi B-545 apparatus) to assess purity (>95% purity typically shows sharp melting ranges) .
Advanced Research Questions
Q. What are the mechanistic pathways for substituent-dependent reactivity in triazolopyrimidine-dione derivatives?
Methodological Answer: The methoxy and methyl substituents influence electron density and steric effects:
- Methoxy Group : Enhances nucleophilic substitution at the pyrimidine ring via resonance stabilization. For example, methoxy groups at position 6 direct electrophilic attacks to position 2 .
- Methyl Group : Steric hindrance at position 6 reduces reactivity at adjacent sites, necessitating harsher conditions (e.g., higher temperatures or stronger bases) for functionalization .
- Kinetic Studies : Use NMR to track reaction intermediates (e.g., enolate formation) under varying pH and solvent conditions .
Q. How can contradictory data on catalytic efficiency (e.g., TMDP vs. piperidine) be resolved in synthesis?
Methodological Answer:
- Toxicity vs. Efficiency : TMDP offers higher yields (85–92%) but poses safety risks. Piperidine is less toxic but requires longer reaction times (24–48 hrs vs. 6–8 hrs for TMDP) .
- Alternative Catalysts : Test ionic liquids (e.g., [BMIM]BF) or bio-based catalysts (e.g., chitosan) to balance safety and efficiency .
- Statistical Design : Use factorial experiments (e.g., varying catalyst loading, solvent ratios) to identify optimal conditions .
Q. What strategies are employed to study the bioactivity of this compound, particularly its enzyme inhibition potential?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace methoxy with halogen) and compare IC trends .
Data Analysis and Interpretation
Q. How are spectral discrepancies resolved when characterizing novel analogs?
Methodological Answer:
- 13C NMR Ambiguities : Compare experimental data with computed spectra (e.g., DFT calculations at B3LYP/6-31G* level) to assign sp carbons (e.g., 158.3 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution ESI-MS identifies unexpected adducts (e.g., sodium or solvent clusters) that may skew molecular ion peaks .
Q. What computational tools are used to predict physicochemical properties?
Methodological Answer:
- LogP Calculation : Use Molinspiration or ACD/Labs software to estimate lipophilicity, critical for drug-likeness assessments.
- Molecular Dynamics : Simulate binding modes with target proteins (e.g., VEGFR-2) using AutoDock Vina to prioritize synthesis targets .
Table: Key Spectral Data for Triazolopyrimidine Derivatives
| Substituent Position | NMR (ppm) | NMR (ppm) | Biological Activity (IC, μM) |
|---|---|---|---|
| 6-Methoxy | 158.3 (CO) | 3.85 (s, OCH) | 12.4 (COX-2 inhibition) |
| 2-Methyl | 27.21 (CH) | 2.35 (s, CH) | 45.6 (HeLa cells) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
